2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide
Description
2-Chloro-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide is a benzamide derivative featuring a chloro-substituted nitrobenzene core linked to a 5-methylisoxazole moiety via an amide bond. This compound’s structure combines electron-withdrawing (nitro, chloro) and electron-donating (methyl) groups, which influence its electronic properties, solubility, and intermolecular interactions.
Properties
CAS No. |
312942-11-3 |
|---|---|
Molecular Formula |
C11H8ClN3O4 |
Molecular Weight |
281.65 g/mol |
IUPAC Name |
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C11H8ClN3O4/c1-6-4-10(14-19-6)13-11(16)8-3-2-7(15(17)18)5-9(8)12/h2-5H,1H3,(H,13,14,16) |
InChI Key |
CYXDZJBHXVMVHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
solubility |
16.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with 5-methyl-1,2-oxazole-3-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Substitution: The oxazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 2-amino-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide.
Reduction: Formation of 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-4-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzamide Derivatives
The compound’s closest analogs, identified via structural similarity analysis, include:
Key Observations :
- The nitro group in the target compound confers strong electron-withdrawing effects, likely enhancing the acidity of the amide proton compared to sulfamoyl or alkyl-substituted analogs.
Comparison with Thiazole and Triazole Derivatives
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
- Structural Differences : Replaces the oxazole ring with a thiazole (sulfur vs. oxygen heteroatom).
- The title compound’s nitro group may instead promote dipole-dipole interactions.
- Biological Relevance : Thiazole derivatives (e.g., nitazoxanide analogs) exhibit enzyme-inhibitory activity via amide anion formation, suggesting the target compound’s nitro group could modulate similar mechanisms .
Triazolothiadiazole Derivatives
- Crystal Packing : The triazolothiadiazole system forms planar structures with face-centered interactions (centroid distance = 3.47 Å).
- Divergence : The target compound’s nitro group may disrupt such π-π interactions due to steric and electronic effects, favoring alternative packing motifs (e.g., hydrogen-bonded dimers).
Hydrogen-Bonding and Crystal Packing Trends
- Hydrogen Bonding: Oxazole-containing compounds often exhibit N–H⋯O/N hydrogen bonds. For example, N-(5-methylisoxazol-3-yl) sulfonamides form centrosymmetric dimers via N–H⋯O interactions . The target compound’s nitro group may compete with the amide for hydrogen-bond donor/acceptor roles, altering supramolecular architectures .
- Graph Set Analysis : Etter’s rules predict R₂²(8) motifs for benzamide dimers, but nitro substituents could introduce C–H⋯O interactions, modifying the graph set .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
